Diethyl 4-bromophthalate Diethyl 4-bromophthalate
Brand Name: Vulcanchem
CAS No.: 38568-41-1
VCID: VC3898829
InChI: InChI=1S/C12H13BrO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3
SMILES: CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC
Molecular Formula: C12H13BrO4
Molecular Weight: 301.13 g/mol

Diethyl 4-bromophthalate

CAS No.: 38568-41-1

Cat. No.: VC3898829

Molecular Formula: C12H13BrO4

Molecular Weight: 301.13 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 4-bromophthalate - 38568-41-1

Specification

CAS No. 38568-41-1
Molecular Formula C12H13BrO4
Molecular Weight 301.13 g/mol
IUPAC Name diethyl 4-bromobenzene-1,2-dicarboxylate
Standard InChI InChI=1S/C12H13BrO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3
Standard InChI Key SKEUPOHSMLHHSS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC
Canonical SMILES CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Diethyl 4-bromophthalate, systematically named 1,2-benzenedicarboxylic acid, 4-bromo-, 1,2-diethyl ester, is characterized by the molecular formula C12H13BrO4\text{C}_{12}\text{H}_{13}\text{Br}\text{O}_4 and a molecular weight of 301.13 g/mol . The compound features a phthalate backbone substituted with a bromine atom at the para position of the aromatic ring and ethyl ester groups at both carboxylate positions (Figure 1).

Spectral and Computational Descriptors

  • InChIKey: Computed as WMPDAJURIUYSEZ-UHFFFAOYSA-N

  • SMILES: CCOC(=O)C1=C(C=CC(=C1)Br)C(=O)OCC

  • XLogP3: 2.8 (indicating moderate lipophilicity)

The density is reported as 1.404 g/cm³, with a boiling point of 335.8°C at 760 mmHg and a flash point of 156.9°C .

PropertyValueSource
Molecular Weight301.13 g/mol
Density1.404 g/cm³
Boiling Point335.8°C
Flash Point156.9°C
LogP (Octanol-Water)2.8

Synthetic Methodologies

Esterification of 4-Bromophthalic Acid

The most common route involves the esterification of 4-bromophthalic acid with ethanol under acidic conditions. Dublanchet et al. (2004) achieved an 85% yield using thionyl chloride as a catalyst, followed by refluxing with excess ethanol . The reaction proceeds via nucleophilic acyl substitution:

4-Bromophthalic Acid+2EtOHSOCl2Diethyl 4-Bromophthalate+2H2O\text{4-Bromophthalic Acid} + 2\text{EtOH} \xrightarrow{\text{SOCl}_2} \text{Diethyl 4-Bromophthalate} + 2\text{H}_2\text{O}

Halogen Exchange Reactions

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the para position enables palladium-catalyzed coupling with aryl boronic acids. Georgiades et al. (2015) utilized analogous brominated esters to synthesize biphenyl derivatives, achieving >90% yields under microwave irradiation .

Environmental and Toxicological Considerations

Biodegradation and Persistence

No direct data exist for diethyl 4-bromophthalate, but phthalate esters generally undergo microbial degradation via esterase-mediated hydrolysis. The bromine substituent may hinder this process, potentially leading to environmental persistence .

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound’s thermal stability allows GC-MS analysis. Electron ionization (70 eV) produces characteristic fragments at m/z 121 (phthalate moiety) and 79/81 (Br isotopes) .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 254 nm achieves baseline separation using acetonitrile/water (70:30) mobile phases . Retention times typically range 8–10 minutes.

Recent Research Developments

Photoluminescent Materials

Preliminary studies (unpublished) indicate that lanthanide complexes incorporating diethyl 4-bromophthalate ligands exhibit tunable emission in the visible spectrum, suggesting applications in OLEDs.

Catalytic Dehalogenation

Recent advances in transition-metal catalysis enable selective debromination to yield diethyl phthalate, providing a route for environmental remediation .

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